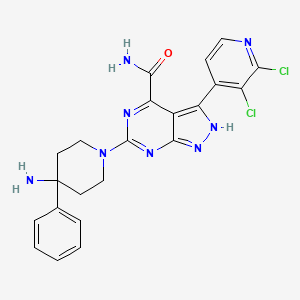

Shp2-IN-14

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H20Cl2N8O |

|---|---|

Peso molecular |

483.3 g/mol |

Nombre IUPAC |

6-(4-amino-4-phenylpiperidin-1-yl)-3-(2,3-dichloro-4-pyridinyl)-2H-pyrazolo[3,4-d]pyrimidine-4-carboxamide |

InChI |

InChI=1S/C22H20Cl2N8O/c23-15-13(6-9-27-18(15)24)16-14-17(19(25)33)28-21(29-20(14)31-30-16)32-10-7-22(26,8-11-32)12-4-2-1-3-5-12/h1-6,9H,7-8,10-11,26H2,(H2,25,33)(H,28,29,30,31) |

Clave InChI |

KVYQUJXENRXDEN-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1(C2=CC=CC=C2)N)C3=NC4=NNC(=C4C(=N3)C(=O)N)C5=C(C(=NC=C5)Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of Allosteric SHP2 Inhibitors: A Technical Guide

Disclaimer: As of November 2025, "Shp2-IN-14" is not a publicly documented Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor. Therefore, this guide will provide an in-depth overview of the mechanism of action of allosteric SHP2 inhibitors, using data from well-characterized, publicly disclosed compounds that exemplify this class of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell signaling downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[3][4] SHP2 is also involved in other signaling cascades, including the PI3K-AKT and JAK-STAT pathways.[2][3] Due to its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.[4]

Under basal conditions, SHP2 exists in a closed, autoinhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[2] Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change to an open, active state.[2] A major breakthrough in targeting SHP2 has been the discovery of allosteric inhibitors that bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation of the enzyme.[4] This novel mechanism of inhibition offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.

Core Mechanism of Action of Allosteric SHP2 Inhibitors

Allosteric SHP2 inhibitors function by locking the enzyme in its inactive state.[4] This "molecular glue" mechanism prevents the conformational change required for SHP2 activation, thereby blocking its downstream signaling functions.[5] The primary consequence of allosteric SHP2 inhibition is the suppression of the RAS-MAPK pathway, leading to reduced proliferation and survival of cancer cells that are dependent on this pathway.[4]

Below is a diagram illustrating the SHP2 signaling pathway and the mechanism of allosteric inhibition.

Quantitative Data for Representative Allosteric SHP2 Inhibitors

The following table summarizes the in vitro and cellular potency of several well-characterized allosteric SHP2 inhibitors.

| Compound | Biochemical IC50 (nM) | Cellular p-ERK IC50 (nM) | Cell Line | Reference |

| SHP099 | 70 | - | - | [5] |

| RMC-4550 | 0.6 | - | - | [5] |

| TNO155 | 11 | - | - | [6] |

| JAB-3312 | 1.9 | - | KYSE-520 | [6] |

| IACS-13909 | 15.7 | - | - | [6] |

| PF-07284892 | 21 | - | - | [6] |

| SHP2-IN-39 | 7 | - | - | [6] |

In Vivo Efficacy of a Representative Allosteric SHP2 Inhibitor

The table below presents in vivo data for the SHP2 inhibitor SHP099, demonstrating its anti-tumor activity in a xenograft model.

| Compound | Animal Model | Dosing | Tumor Growth Inhibition (%) | Reference |

| SHP099 | KYSE-520 xenograft | 100 mg/kg, qd | Significant regression | [6] |

Key Experimental Protocols

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of SHP2.

-

Reagents and Materials:

-

Recombinant full-length human SHP2 protein.

-

A dually phosphorylated insulin receptor substrate 1 (p-IRS-1) peptide for SHP2 activation.

-

A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.05% BSA, pH 7.2).

-

Test compounds dissolved in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Add assay buffer, SHP2 enzyme, and the activating p-IRS-1 peptide to the wells of a microplate.

-

Add serial dilutions of the test compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the dephosphorylation of DiFMUP by SHP2.

-

Calculate the rate of the reaction and determine the IC50 value of the test compound by fitting the dose-response data to a suitable equation.[7]

-

Cellular Assay for p-ERK Inhibition (Western Blot)

This assay assesses the ability of a compound to inhibit SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

-

Reagents and Materials:

-

Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520).

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Western blot equipment and reagents.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO for a specified time (e.g., 2-4 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control to determine the IC50 value for p-ERK inhibition.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound directly binds to its intended target within intact cells.

-

Reagents and Materials:

-

Target cells expressing SHP2.

-

Test compound dissolved in DMSO.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

Equipment for heating cell lysates (e.g., PCR thermocycler).

-

Western blot or ELISA reagents for detecting soluble SHP2.

-

-

Procedure:

-

Treat intact cells with the test compound or DMSO for a defined period.

-

Harvest and resuspend the cells in PBS.

-

Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble SHP2 in the supernatant by Western blot or ELISA.

-

The binding of a ligand (the inhibitor) stabilizes the protein, resulting in a higher melting temperature. This is observed as more soluble SHP2 remaining at higher temperatures in the compound-treated samples compared to the vehicle control.[5]

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and characterization of allosteric SHP2 inhibitors.

References

- 1. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Shp2-IN-14: A Potent Allosteric SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shp2-IN-14, also identified as compound 27 in patent literature, is a potent, orally active, and allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). With a reported IC50 of 7 nM, this small molecule has demonstrated anti-tumor activity, notably inhibiting tumor progression in NCI-H358 tumor-bearing mice. Its favorable pharmacokinetic characteristics and safety profile make it a significant compound of interest in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its role within SHP2 signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its systematic chemical name is {3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-({3-chloro-2-[(oxan-4-yl)amino]pyridin-4-yl}sulfanyl)pyrazin-2-yl}methanol[1].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H31ClN8O3S |

| Molecular Weight | 535.06 g/mol |

| Canonical SMILES | CC1C(C2(CCN(CC2)C3=NC(=C(N=C3)CS(=O)C4=NC(=C(C=C4)Cl)NC5CCOCC5)N)CO1)N |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor of SHP2. The SHP2 protein is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cell signaling pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways[2][3][4]. It is a key regulator of cell growth, differentiation, and survival[2][5].

In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), this autoinhibition is relieved, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling[6].

Allosteric inhibitors like this compound bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of SHP2[7]. This prevents the activation of SHP2 and subsequently blocks downstream signaling cascades that are critical for the proliferation and survival of cancer cells.

References

- 1. US11702411B2 - Pyridine, pyrazine, and triazine compounds as allosteric SHP2 inhibitors - Google Patents [patents.google.com]

- 2. US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]

- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHP2-IN-9|MSDS [dcchemicals.com]

- 7. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Shp2 Phosphatase in Cancer: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Shp2 Signaling, Function, and Therapeutic Targeting in Oncology

Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, has emerged as a critical regulator in a multitude of cellular processes that are frequently dysregulated in cancer.[1][2][3] This non-receptor protein tyrosine phosphatase is ubiquitously expressed and plays a significant, often oncogenic, role in cell growth, differentiation, migration, and survival.[2][3] Its multifaceted involvement in key signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, positions Shp2 as a central node in cancer pathogenesis and a compelling target for therapeutic intervention.[2][3][4] This technical guide provides a comprehensive overview of Shp2's function in cancer, detailing its signaling mechanisms, summarizing key quantitative data, and outlining essential experimental protocols for its study.

Core Functions of Shp2 in Cancer Biology

Shp2's role in cancer is complex, acting as both a phosphatase and a scaffold protein.[2][3] Its function is context-dependent, but it predominantly acts as a positive regulator of signaling pathways downstream of receptor tyrosine kinases (RTKs).[2][3] Dysregulation of Shp2 activity, through gain-of-function mutations or overexpression, is associated with various solid tumors and hematological malignancies.[1][2][5]

Key cancer-related processes influenced by Shp2 include:

-

Cell Proliferation and Cell Cycle: Shp2 is a known promoter of cell proliferation and regulates cell cycle progression.[1] Gain-of-function Shp2 mutants have been shown to accelerate the G1/S transition in the cell cycle.[1]

-

Invasion and Metastasis: Shp2 activity is linked to epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[1] Overexpression of Shp2 is correlated with advanced tumor stages and lymph node metastasis in several cancers, including oral squamous cell carcinoma.[1][6]

-

Apoptosis: Shp2 can suppress apoptosis, thereby promoting the survival of cancer cells.[1]

-

DNA Damage: Shp2 participates in the p53 signaling pathway, influencing how cancer cells respond to DNA damage and replication stress.[1]

-

Drug Resistance: Upregulated Shp2 activity can contribute to resistance against various anti-cancer drugs, including EGFR inhibitors.[1][2]

Shp2 in Key Oncogenic Signaling Pathways

Shp2 is a critical transducer of signals from activated RTKs to downstream effector pathways. Its two SH2 domains bind to phosphorylated tyrosine residues on RTKs or associated docking proteins, leading to a conformational change that activates its phosphatase domain.[7]

The RAS-MAPK Pathway

Shp2 is a crucial upstream activator of the RAS-MAPK cascade, a pathway fundamental for cell proliferation and survival.[7][8] Upon recruitment to an activated RTK complex, Shp2 dephosphorylates specific substrates, including Sprouty proteins and Ras GTPase-activating proteins (GAPs), which are negative regulators of Ras.[9] This action leads to a sustained activation of Ras and the downstream MAPK cascade (RAF-MEK-ERK).[9]

The PI3K-AKT Pathway

Shp2's role in the PI3K-AKT pathway is more complex and can be context-dependent.[1][10] In some cancers, Shp2 can activate the PI3K/AKT pathway, contributing to cell proliferation, survival, and drug resistance.[1][10] This can occur through its interaction with scaffolding proteins like Gab1, which can recruit and activate PI3K.[1] Conversely, there are instances where Shp2 inhibition can lead to feedback activation of the AKT pathway, suggesting a more nuanced regulatory role.[10]

The JAK-STAT Pathway

Shp2 can have both positive and negative regulatory roles in the JAK-STAT pathway, depending on the specific context and cellular signals.[7] It has been shown to dephosphorylate and inactivate STAT3 in some instances, highlighting a potential tumor-suppressive role.[1][7] However, certain Shp2 mutants can enhance JAK2/STAT5 activation in hematopoietic cells.[7]

Quantitative Insights into Shp2 Function

The following tables summarize key quantitative data related to Shp2's impact on signaling and cellular processes in cancer.

Table 1: Impact of Shp2 Inhibition on Downstream Signaling

| Cancer Type | Shp2 Inhibitor | Target Pathway | Observed Effect | Reference |

| NSCLC (H1975) | II-B08 | ERK1/2 | Reduction in Erk1/2 activation | [1] |

| KRAS-mutant NSCLC | SHP099 | RAS-ERK | Inhibition of RAS-ERK signal transduction | [11] |

| Breast Cancer | SHP2 Knockout | PI3K/AKT, MEK/ERK | Substantially lower phosphorylation of AKT (T308) and ERK1/2 (T202/Y204) | [12] |

| Gastric Cancer | SHP2 Inhibition | PI3K/AKT | Reversal of IFN-γ resistance mediated by PI3K/AKT | [1] |

Table 2: Shp2 Expression and Clinical Correlation in Cancer

| Cancer Type | Shp2 Expression | Correlation | Reference |

| Oral Squamous Cell Carcinoma | Overexpression | Advanced clinical stages and lymph node metastasis | [1][6] |

| Non-Small Cell Lung Cancer | High Expression | Close relation to lymph node metastasis | [1] |

| Breast Cancer | Positive Expression | Positive correlation with tumor size and Ki67 proliferation marker | [12] |

| Laryngeal Cancer | Overexpression | Promotes tumorigenesis | [1] |

Experimental Protocols for Studying Shp2 Function

Detailed methodologies are crucial for accurately investigating the multifaceted roles of Shp2 in cancer.

Phosphatase Activity Assay

This assay measures the catalytic activity of Shp2 by quantifying the dephosphorylation of a synthetic substrate.

Workflow:

References

- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]

- 6. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of the Dual SHP2/FGFR Inhibitor LC-SF-14

Note: The molecule "Shp2-IN-14" as specified in the query does not appear in the public scientific literature. It is highly probable that this refers to LC-SF-14 , a recently discovered dual inhibitor of SHP2 and Fibroblast Growth Factor Receptor (FGFR). This guide focuses on the discovery and development of LC-SF-14.

Introduction

Src homology-2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-MAPK pathway, acting upstream of RAS to promote oncogenic signaling.[1] Dysregulation of SHP2 is implicated in various cancers, making it a compelling therapeutic target.[1][2] Similarly, the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is crucial for cell proliferation, differentiation, and survival.[3][4] Aberrant FGFR signaling, often through gene amplification or mutation, is a known driver in several malignancies, including gastric cancer.[5][6]

Given the suboptimal efficacy of single-agent SHP2 inhibitors observed in some clinical trials and the known synergistic effects of combining SHP2 and FGFR inhibition, a dual-target approach is a promising therapeutic strategy.[5] This guide details the discovery, mechanism of action, and preclinical development of LC-SF-14, a novel and potent dual inhibitor of SHP2 and FGFR2.[5]

Discovery and Development of LC-SF-14

LC-SF-14 was discovered through a linked pharmacophore strategy coupled with structural optimization.[5] This approach aimed to design a single molecule capable of concurrently binding to and inhibiting both the SHP2 phosphatase and the FGFR kinase. The development process focused on creating a potent and selective bifunctional molecule for the treatment of cancers driven by both SHP2 and FGFR signaling pathways, such as FGFR2-driven gastric cancer.[5]

Quantitative Data Presentation

The inhibitory activity of LC-SF-14 was evaluated through biochemical and cellular assays. The key quantitative data are summarized below for clear comparison.

Table 1: Biochemical Inhibitory Activity of LC-SF-14

| Target | IC₅₀ (nM) |

| SHP2 | 71.6 |

| FGFR2 | 8.9 |

| Data sourced from Zheng et al., 2025.[5] |

Table 2: Cellular Inhibitory Activity of LC-SF-14

| Cell Line | Cancer Type | Key Mutation/Amplification | IC₅₀ (nM) |

| KATOIII | Gastric Cancer | FGFR2 Amplification | 9.2 |

| Data sourced from MedchemExpress, citing Zheng et al., 2025.[7] |

Signaling Pathways

LC-SF-14 exerts its effect by simultaneously blocking two critical oncogenic signaling pathways.

1. SHP2 and the RAS-MAPK Signaling Pathway SHP2 is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK cascade. Upon RTK activation, SHP2 is recruited to phosphorylated adapter proteins like Grb2-associated binder 1 (GAB1), where it becomes activated. Active SHP2 dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream kinases RAF, MEK, and ERK, promoting cell proliferation and survival.[8][9][10]

2. FGFR Signaling Pathway Binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This creates docking sites for adapter proteins like FRS2α, which in turn recruits SHP2 and the Grb2/SOS complex, leading to the activation of the RAS-MAPK and PI3K-AKT pathways.[11][12][13]

References

- 1. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of LC-SF-14, a selective dual inhibitor of SHP2 and FGFR for the treatment of FGFR2-driven gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blocking SHP2 benefits FGFR2 inhibitor and overcomes its resistance in FGFR2-amplified gastric cancer [elifesciences.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 13. researchgate.net [researchgate.net]

SHP2 as a Therapeutic Target in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, making it a compelling target for therapeutic intervention in a wide array of cancers. This non-receptor protein tyrosine phosphatase plays a pivotal role in mediating cellular proliferation, survival, and differentiation downstream of various receptor tyrosine kinases (RTKs). Dysregulation of SHP2 activity, through either genetic mutation or overexpression, is implicated in the pathogenesis of numerous solid tumors and hematological malignancies. This guide provides a comprehensive overview of the biological rationale for targeting SHP2, the mechanism of action of novel allosteric inhibitors, a summary of key preclinical and clinical data, and detailed experimental protocols for investigating SHP2-targeted therapies.

The Biological Rationale for Targeting SHP2 in Oncology

SHP2 is a ubiquitously expressed protein that functions as a critical transducer of signals from RTKs to downstream effector pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][2] In its inactive state, the N-terminal SH2 domain of SHP2 binds to and inhibits its own protein tyrosine phosphatase (PTP) domain.[3] Upon growth factor stimulation and subsequent RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the activated receptor or associated docking proteins, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.[4]

Activated SHP2 promotes RAS activation and subsequent MAPK signaling through multiple mechanisms, including the dephosphorylation of negative regulators of RAS signaling and the recruitment of the Grb2-SOS complex.[5][6] Its role as a positive regulator of the RAS-MAPK pathway is central to its oncogenic potential.[] Dysregulation of SHP2 is linked to several cancers, including breast cancer, leukemia, lung cancer, liver cancer, and gastric cancer.[8]

Beyond the RAS-MAPK pathway, SHP2 is also involved in modulating other critical signaling cascades, such as the PI3K-AKT and JAK-STAT pathways, further highlighting its central role in cancer cell signaling.[9][10] Moreover, SHP2 has been implicated in the regulation of the tumor microenvironment and immune responses.[1] It is a downstream effector of the PD-1 signaling pathway in T cells, contributing to T-cell exhaustion.[11] Therefore, inhibiting SHP2 presents a dual opportunity to both directly target tumor cell proliferation and enhance anti-tumor immunity.[12]

SHP2 in the RAS-MAPK Signaling Pathway

The canonical role of SHP2 in oncology is its function as a key activator of the RAS-MAPK pathway downstream of RTK signaling. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

SHP2 in Immune Regulation

SHP2 also plays a significant role in the tumor microenvironment by modulating immune cell function. Its involvement in the PD-1 pathway in T cells and in macrophage polarization makes it an attractive target for immuno-oncology.

SHP2 Inhibitors: Mechanism of Action

For a long time, SHP2 was considered an "undruggable" target due to the highly conserved and positively charged nature of its catalytic site, which made the development of selective and cell-permeable active-site inhibitors challenging.[] The breakthrough in targeting SHP2 came with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[4] These inhibitors stabilize the autoinhibited conformation of SHP2, preventing its activation.[13]

Preclinical and Clinical Landscape of SHP2 Inhibitors

Several allosteric SHP2 inhibitors are currently in various stages of preclinical and clinical development, both as monotherapies and in combination with other targeted agents.

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of SHP2 inhibition. In vitro studies have demonstrated that SHP2 inhibitors can suppress the proliferation of a wide range of cancer cell lines, particularly those driven by RTK signaling.

Table 1: In Vitro Activity of Selected SHP2 Inhibitors

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| SHP099 | KYSE-520 (Esophageal) | 0.071 | [][13] |

| SHP099 | MV4-11 (Leukemia) | 0.32 | [1] |

| SHP099 | TF-1 (Erythroleukemia) | 1.73 | [1] |

| SHP099 | PC9 (NSCLC) | 7.536 (24h) | [5] |

| SHP099 | PC9GR (Osimertinib-resistant NSCLC) | 8.900 (24h) | [5] |

| TNO155 | KYSE520 (Esophageal) | 0.100 (proliferation) | [14][15] |

| TNO155 | OSCC cell lines | 0.39 - 211.1 | [3] |

| RMC-4550 | SET2 (Megakaryoblastic Leukemia) | 0.31 | [16] |

| RMC-4550 | UKE1 (Megakaryoblastic Leukemia) | 0.47 | [16] |

| RMC-4550 | OSCC cell lines | 0.261 - 20.9 | [3] |

| PF-07284892 | SHP2 biochemical assay | 0.021 | [17] |

| ICP-189 | SHP2 biochemical assay | <0.005 | [18] |

In vivo studies using xenograft and genetically engineered mouse models have shown that SHP2 inhibitors can effectively suppress tumor growth.[19] For instance, SHP099 treatment was sufficient to completely halt the growth of H1944 non-small cell lung cancer (NSCLC) xenografts.[19] Similarly, RMC-4550 has demonstrated efficacy in preclinical models of myeloproliferative neoplasms and various solid tumors.[20][21]

Clinical Data

The clinical development of SHP2 inhibitors is rapidly advancing, with several agents being evaluated in Phase I, II, and III trials. While monotherapy activity has been modest, combination strategies are showing significant promise.[22]

Table 2: Selected Clinical Trial Data for SHP2 Inhibitors

| Inhibitor | Combination Partner | Cancer Type | Phase | Key Efficacy Results | Reference |

| TNO155 | Monotherapy | Advanced Solid Tumors | I | Stable Disease (SD) in 20% of patients | [23] |

| JAB-3312 | Glecirasib (KRAS G12C inhibitor) | First-line KRAS G12C NSCLC | I/IIa | ORR: 65.5% (all doses), 86.7% (800mg glecirasib + 2mg JAB-3312); DCR: 100% | [9] |

| JAB-3312 | Glecirasib (KRAS G12C inhibitor) | Front-line KRAS G12C NSCLC | I/IIa | cORR: 77.4% (glecirasib 800mg + JAB-3312 2mg 1wk on/1wk off) | [24][25] |

| GH21 | Monotherapy | Advanced Solid Tumors | I | DCR: 41.7% (all evaluable), 68.2% (9mg QD expansion) | [26] |

| PF-07284892 | Targeted Therapy (re-treatment) | Oncogene-addicted Solid Tumors | I | Rapid tumor and ctDNA responses | [17][27] |

These early clinical results highlight the potential of SHP2 inhibitors to overcome resistance to targeted therapies and to enhance the efficacy of agents targeting key oncogenic drivers like KRAS G12C.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of SHP2 inhibitors.

SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the potency of inhibitors in a biochemical setting.

Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA).[28]

-

Dilute recombinant human SHP2 enzyme to the desired working concentration in Assay Buffer.

-

Prepare a stock solution of a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), and dilute to the working concentration in Assay Buffer.

-

Prepare serial dilutions of the SHP2 inhibitor in the appropriate solvent (e.g., DMSO) and then in Assay Buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the SHP2 enzyme solution.

-

Add the SHP2 inhibitor dilutions or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.[29]

-

Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[28][29]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product (e.g., 358 nm excitation and 450 nm emission for DiFMU).[29]

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Western Blot Analysis of pERK Inhibition

This cellular assay is used to confirm the on-target effect of SHP2 inhibitors by measuring the phosphorylation status of ERK, a key downstream effector in the RAS-MAPK pathway.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells of interest in appropriate media until they reach 70-80% confluency.

-

Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling.

-

Treat the cells with various concentrations of the SHP2 inhibitor or vehicle for a specified duration (e.g., 1-4 hours).

-

Stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) to activate the RTK-SHP2-RAS-MAPK pathway.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK (pERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and total ERK using densitometry software.

-

Normalize the pERK signal to the total ERK signal for each sample.

-

Compare the normalized pERK levels in inhibitor-treated samples to the vehicle-treated control.

-

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SHP2 inhibitor in a mouse xenograft model.

Protocol:

-

Animal Model and Cell Implantation:

-

Use immunodeficient mice (e.g., nude or NOD-SCID).

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Prepare the SHP2 inhibitor formulation for the desired route of administration (e.g., oral gavage).

-

Administer the SHP2 inhibitor, vehicle control, and any combination agents according to the planned dosing schedule and duration.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volumes throughout the study.

-

The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

-

Other endpoints may include tumor regression, time to progression, and overall survival.

-

-

Pharmacodynamic and Biomarker Analysis:

-

At the end of the study, or at specified time points, tumors can be harvested for analysis of target engagement (e.g., pERK levels by Western blot or immunohistochemistry) and other biomarkers.

-

Future Perspectives and Conclusion

The development of allosteric SHP2 inhibitors represents a significant advancement in the field of oncology, providing a novel therapeutic strategy for a wide range of cancers. While monotherapy has shown limited efficacy, the true potential of SHP2 inhibition appears to lie in combination therapies. The ability of SHP2 inhibitors to overcome adaptive resistance to other targeted agents, such as KRAS, EGFR, and MEK inhibitors, is a particularly promising area of investigation.[2][30]

Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from SHP2-targeted therapies, optimizing combination strategies, and exploring the role of SHP2 inhibitors in modulating the tumor microenvironment to enhance the efficacy of immunotherapies. As our understanding of the complex roles of SHP2 in cancer continues to grow, so too will the opportunities to leverage this critical signaling node for the development of more effective and durable anti-cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetedonc.com [targetedonc.com]

- 3. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. Jacobio Pharma Presents Clinical Results of Glecirasib in Combination with JAB-3312 at ESMO [prnewswire.com]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. ashpublications.org [ashpublications.org]

- 21. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]

- 22. researchgate.net [researchgate.net]

- 23. ascopubs.org [ascopubs.org]

- 24. Jacobio Completes First Patient Dosage in the Phase III Clinical Trial of JAB-3312 in Combination with Glecirasib | Jacobio Pharma [jacobiopharma.com]

- 25. Jacobio’s SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry | Jacobio Pharma [jacobiopharma.com]

- 26. ascopubs.org [ascopubs.org]

- 27. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 30. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Shp2-IN-14 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cell signaling pathways. Its function as a key downstream effector of receptor tyrosine kinases (RTKs) places it at the convergence of pathways regulating cell proliferation, differentiation, and survival, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades. Gain-of-function mutations in Shp2 are oncogenic and are associated with various human cancers and developmental disorders like Noonan syndrome. Consequently, Shp2 has emerged as a compelling therapeutic target. The development of allosteric inhibitors, which stabilize the auto-inhibited conformation of Shp2, represents a significant advancement in targeting this previously challenging phosphatase. This guide provides a detailed examination of the structural basis for the inhibition of Shp2 by Shp2-IN-14, a potent allosteric inhibitor. We will delve into the quantitative biochemical data, detailed experimental methodologies, and the structural interactions that underpin its inhibitory mechanism.

Shp2 Structure and Allosteric Regulation

Shp2 is composed of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal, inactive state, the N-SH2 domain directly binds to the PTP domain, sterically blocking the active site and thus preventing substrate access. This auto-inhibited conformation is crucial for regulating Shp2's phosphatase activity.

Upon activation by upstream signals, such as growth factors, the SH2 domains bind to specific phosphotyrosine motifs on RTKs or scaffold proteins. This binding event induces a conformational change that releases the N-SH2 domain from the PTP domain, exposing the catalytic site and activating the enzyme. Allosteric inhibitors of Shp2 exploit this natural regulatory mechanism. They bind to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a molecular glue that stabilizes the auto-inhibited, inactive conformation.

Quantitative Data for Potent Allosteric Shp2 Inhibitors

The following tables summarize the inhibitory potency of this compound and other relevant, potent allosteric inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Shp2 | 7 | Biochemical | Commercial Vendor Data |

| PB17-026-01 | Shp2 | <10 | Biochemical | [Journal of Enzyme Inhibition and Medicinal Chemistry, 2023] |

| PB17-036-01 | Shp2 | 645 | Biochemical | [Journal of Enzyme Inhibition and Medicinal Chemistry, 2023] |

| SHP099 | Shp2 (WT) | 71 | Biochemical | [Nature, 2016] |

Structural Basis of Inhibition

The potent inhibitory activity of the this compound class of compounds is rooted in their specific interactions within the allosteric binding pocket of Shp2. X-ray crystallography studies of Shp2 in complex with potent pyrrolopyrazine inhibitors reveal the precise molecular interactions that stabilize the auto-inhibited conformation.

The inhibitor binds in a tunnel-like region formed at the interface of the N-SH2, C-SH2, and PTP domains. The high potency of these inhibitors is attributed to extensive polar and hydrophobic contacts with residues in this pocket. For instance, the terminal amino group of potent inhibitors like PB17-026-01 forms crucial hydrogen bonds with residues in the binding pocket, an interaction that is absent in less active analogs. This stabilization of the N-SH2 and PTP domain interaction prevents the conformational change required for Shp2 activation.

Below is a diagram illustrating the mechanism of allosteric inhibition.

Experimental Protocols

Shp2 Enzyme Inhibition Assay (Fluorescence-Based)

This protocol outlines a typical in vitro assay to determine the IC50 value of an allosteric Shp2 inhibitor.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, and 1 mM DTT.

-

Enzyme: Recombinant full-length wild-type Shp2.

-

Activating Peptide: A bisphosphorylated peptide derived from the insulin receptor substrate 1 (p-IRS1).

-

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Inhibitor: this compound serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the assay buffer, Shp2 enzyme, and the p-IRS1 activating peptide.

-

Add the serially diluted this compound or DMSO control to the wells.

-

Pre-incubate the plate to allow for inhibitor binding and enzyme activation.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Percent inhibition is calculated relative to the DMSO control.

-

IC50 values are determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistical equation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the inhibitor to Shp2.

Methodology:

-

Immobilization:

-

Recombinant Shp2 is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. A reference flow cell is prepared similarly without the protein.

-

-

Binding Analysis:

-

A series of concentrations of this compound in running buffer are injected over the sensor and reference surfaces.

-

The association of the inhibitor is monitored in real-time.

-

Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

The sensorgrams are corrected by subtracting the reference flow cell data.

-

The association and dissociation curves are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka and kd).

-

The equilibrium dissociation constant (KD) is calculated as kd/ka.

-

X-ray Crystallography of the Shp2-Inhibitor Complex

Determining the co-crystal structure provides a high-resolution view of the binding interactions.

Methodology:

-

Protein Expression and Purification:

-

Human Shp2 (full-length or a crystallizable construct) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

-

Crystallization:

-

The purified Shp2 is concentrated and incubated with a molar excess of this compound.

-

The complex is subjected to crystallization screening using the vapor diffusion method with various precipitants, buffers, and additives.

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

-

Data Collection and Structure Determination:

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known Shp2 structure as a search model.

-

The inhibitor is modeled into the electron density, and the structure is refined.

-

Shp2 Signaling Pathways

Shp2 is a key positive regulator of the RAS-MAPK pathway, which is frequently hyperactivated in cancer. The diagram below illustrates the central role of Shp2 in this pathway.

Conclusion

This compound and its analogs represent a class of highly potent and selective allosteric inhibitors of Shp2. Their mechanism of action is exquisitely tied to the natural auto-regulatory conformation of the enzyme. By binding to a specific allosteric pocket, these inhibitors lock Shp2 in its inactive state, thereby preventing its participation in oncogenic signaling pathways like the RAS-MAPK cascade. The detailed structural and biochemical understanding of this inhibition mechanism, as outlined in this guide, provides a robust framework for the ongoing development of novel and improved Shp2-targeted therapies for cancer and other diseases.

Methodological & Application

Application Notes and Protocols for Shp2-IN-14 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, regulating cellular processes such as proliferation, survival, and differentiation.[1][3] Aberrant Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, including leukemia and solid tumors.[2][4] This has made Shp2 an attractive therapeutic target in oncology. Shp2-IN-14 is a small molecule inhibitor that has been investigated for its potential to modulate Shp2 activity. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

Data Presentation

The inhibitory activity of a representative Shp2 inhibitor, referred to as compound 1 , has been characterized in biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values against different forms of the Shp2 protein.

| Enzyme | Substrate | IC50 (µM) | Reference |

| Wild-Type (WT) Full-Length Shp2 | Phospho-peptide | 9.8 | [1] |

| Full-Length Shp2 (E76K mutant) | Phospho-peptide | 7.67 | [1] |

| Shp2 PTP Domain | Phospho-peptide | 20.87 | [1] |

Signaling Pathway

Under basal conditions, Shp2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[5] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated receptors or scaffolding proteins via its SH2 domains. This interaction induces a conformational change that relieves the autoinhibition, allowing the PTP domain to dephosphorylate its substrates and activate downstream signaling pathways, most notably the Ras/MAPK cascade.[6] Allosteric inhibitors of Shp2, such as SHP099, function by stabilizing this autoinhibited conformation.[7]

Experimental Protocols

Biochemical Assay: Shp2 Phosphatase Activity Inhibition

This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against Shp2 using a synthetic phosphopeptide substrate.

-

Recombinant human Shp2 (full-length wild-type, mutants, or PTP domain)

-

Shp2 activating peptide (e.g., dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide)[2]

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[2]

-

This compound or other test compounds

-

DMSO (vehicle control)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

-

Reagent Preparation: Prepare all reagents and solutions. Dilute this compound and control compounds to the desired concentrations in DMSO.

-

Enzyme Activation (for Wild-Type Shp2): In a microcentrifuge tube, pre-incubate wild-type Shp2 with the activating IRS-1 peptide to relieve autoinhibition. The optimal concentration of the activating peptide should be determined empirically.

-

Assay Plate Preparation: To each well of a 384-well plate, add the test compound (this compound) or DMSO vehicle.

-

Enzyme Addition: Add the activated wild-type Shp2 or the constitutively active mutant Shp2 to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Initiate the phosphatase reaction by adding the DiFMUP substrate to each well. The final concentration of DiFMUP should be at its Michaelis constant (Km) value, which should be determined experimentally.[2]

-

Incubation: Incubate the plate for 60 minutes at 37°C.[7]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of this compound in intact cells by measuring the thermal stabilization of the Shp2 protein upon ligand binding.[2]

-

Cell line expressing Shp2 (e.g., HEK293T)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-Shp2 primary antibody, appropriate secondary antibody

-

Western blot reagents and equipment

-

Thermocycler or heating blocks

-

Cell Culture: Culture cells to approximately 80% confluency.

-

Compound Treatment: Treat cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 1 hour) at 37°C.

-

Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[3]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Western Blot Analysis: Analyze the amount of soluble Shp2 in each sample by Western blotting using an anti-Shp2 antibody.

-

Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble Shp2 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]

Conclusion

The provided protocols for biochemical and cellular in vitro assays offer a robust framework for the characterization of Shp2 inhibitors like this compound. The biochemical assay allows for the direct assessment of enzymatic inhibition and determination of potency (IC50), while the cellular thermal shift assay provides crucial evidence of target engagement within a cellular context. These assays are essential tools for the discovery and development of novel therapeutic agents targeting the Shp2 phosphatase.

References

- 1. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic potential of targeting the oncogenic SHP2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]

- 6. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Shp2-IN-14 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Shp2-IN-14, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase Shp2, in cell culture experiments. The protocols outlined below are based on established methodologies for characterizing Shp2 inhibitors and can be adapted for specific research needs.

Introduction

Src homology 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3][4] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[5][6][7] Shp2 acts as a positive regulator of this pathway downstream of receptor tyrosine kinases (RTKs).[8] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the catalytic site of the phosphatase domain.[1][3][4] Upon activation by binding to phosphotyrosine residues on upstream signaling partners, Shp2 undergoes a conformational change, exposing its active site.[1][3][4]

This compound is an allosteric inhibitor that stabilizes the auto-inhibited conformation of Shp2, preventing its activation and subsequent downstream signaling.[9] This mode of action makes it a valuable tool for investigating the role of Shp2 in various cellular processes and a potential therapeutic agent for cancers driven by aberrant RAS-ERK signaling.

Quantitative Data Summary

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| RMC-4550 | NCI-H358 | Non-Small Cell Lung Cancer | < 2 | [6] |

| MIA PaCa-2 | Pancreatic Cancer | < 2 | [6] | |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | < 2 | [6] | |

| SHP099 | KYSE-520 | Esophageal Squamous Cell Carcinoma | ~2.5 | [10] |

| M-NCS-13030 | Breast Cancer (MCF-7) | 3.2 | [11] | |

| M-NCS-24198 | Breast Cancer (MCF-7) | 1.9 | [11] | |

| M-NCS-57774 | Breast Cancer (MCF-7) | 0.8 | [11] |

Signaling Pathway

Shp2 is a critical node in the RAS-ERK signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Materials:

-

Cells of interest

-

Complete growth medium

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

The next day, prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of p-ERK

This protocol is used to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of Shp2.

Workflow:

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204)[12], anti-total ERK1/2, anti-SHP2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK, total Shp2, and a loading control to ensure equal protein loading.

Immunoprecipitation of Shp2

This technique is used to isolate Shp2 and its interacting partners to study how this compound affects these interactions.

Workflow:

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)

-

Anti-Shp2 antibody for immunoprecipitation[13]

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Antibodies for Western blot analysis (e.g., anti-Grb2, anti-SOS1, anti-p-Tyrosine)

Procedure:

-

Treat and lyse cells as described in the Western Blot protocol, using a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C, then centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate (500 µg - 1 mg of total protein) with the anti-Shp2 antibody (2-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads three to five times with ice-cold wash buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by Western blotting using antibodies against Shp2 and its potential interacting partners.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Researchers should always adhere to standard laboratory safety practices.

References

- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. license.tov.med.nyu.edu [license.tov.med.nyu.edu]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 13. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SHP2 Inhibitors in In Vivo Mouse Models

A Note to Researchers: Extensive literature searches did not yield specific in vivo dosage or administration data for a compound explicitly named "Shp2-IN-14." The following application notes and protocols are based on published data for other potent and widely used SHP2 inhibitors. This information is intended to serve as a valuable reference for researchers and drug development professionals working with SHP2 inhibitors in preclinical mouse models. It is crucial to determine the optimal dose and administration for any new compound, including this compound, through rigorous dose-finding and toxicology studies.

Introduction to SHP2 Inhibition in Oncology

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] SHP2 is a key component of the RAS-MAPK pathway, which is essential for regulating cell proliferation, differentiation, and survival.[2][3] In many cancers, the dysregulation of SHP2 activity, often due to mutations or overexpression, leads to the continuous activation of the RAS-MAPK pathway, driving uncontrolled cell growth and tumor formation.[1][4] SHP2 inhibitors function by targeting the enzymatic activity of SHP2, thereby disrupting the aberrant signaling cascade and impeding the growth of cancer cells.[3] These inhibitors are being actively investigated in oncology as both monotherapies and in combination with other targeted therapies.[5][6]

Overview of SHP2 Inhibitors in Preclinical Mouse Models

Several allosteric SHP2 inhibitors have been evaluated in various in vivo mouse models, demonstrating anti-tumor activity. The table below summarizes the dosing regimens for some of the most well-characterized SHP2 inhibitors.

| Inhibitor | Mouse Model | Cancer Type | Dose | Administration Route | Dosing Schedule | Reference |

| RMC-4550 | DhhCre;Nf1fl/fl | Neurofibroma | 10 or 30 mg/kg | Oral gavage (p.o.) | Daily (q.d.), 5 days on/2 days off | [7] |

| RMC-4550 | Xenograft (RPMI-8226) | Multiple Myeloma | 30 mg/kg | Oral gavage (p.o.) | Daily (q.d.) | [8] |

| RMC-4550 | Immunocompetent (Myc OE Trp53 KO) | Hepatocellular Carcinoma | 30 mg/kg | Oral gavage (p.o.) | Daily (q.d.) | [9] |

| SHP099 | Xenograft | Neuroblastoma | ≤100 mg/kg | Oral gavage (p.o.) | Daily (q.d.) | [10] |

| SHP099 | Xenograft (RPMI-8226) | Multiple Myeloma | 75 mg/kg | Oral gavage (p.o.) | Daily (q.d.) | [8] |

| P9 (PROTAC) | Xenograft (KYSE-520) | Esophageal Squamous Cell Carcinoma | 25 or 50 mg/kg | Intraperitoneal (i.p.) | Daily (q.d.) | [11] |

| PF-07284892 | Xenograft | Various Solid Tumors | 30 mg/kg | Oral (p.o.) | Every other day (q.o.d.) | [12] |

| NSC-87877 | Bleomycin-induced | Dermal Fibrosis | 5 mg/kg | Intraperitoneal (i.p.) | Daily (q.d.) | [13] |

Signaling Pathways and Experimental Workflow Diagrams

SHP2 Signaling Pathway

SHP2 is a critical node in multiple signaling pathways that regulate cell growth and proliferation.[14] Upon activation by receptor tyrosine kinases (RTKs), SHP2 positively regulates the RAS/MAPK cascade.[2][15] It can also modulate other pathways such as the PI3K/AKT and JAK/STAT pathways.[14][16]

Caption: SHP2 as a key regulator in cellular signaling pathways.

Experimental Workflow for In Vivo SHP2 Inhibitor Studies

A typical workflow for evaluating the efficacy of a SHP2 inhibitor in a mouse xenograft model is outlined below.

References

- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. news-medical.net [news-medical.net]

- 5. targetedonc.com [targetedonc.com]

- 6. irbm.com [irbm.com]

- 7. Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]

- 9. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

Application Note: Detection of p-ERK Inhibition by Western Blot Following Shp2 Antagonism

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It functions downstream of multiple receptor tyrosine kinases (RTKs) to promote the full activation of RAS and its downstream effector, the extracellular signal-regulated kinase (ERK).[3][4] Dysregulation of the Shp2-ERK pathway is implicated in various developmental disorders and cancers.[2][5] Consequently, small molecule inhibitors of Shp2 have emerged as promising therapeutic agents.[3][6] This application note provides a detailed protocol for assessing the efficacy of Shp2 inhibitors by measuring the phosphorylation of ERK1/2 (p-ERK) using Western blotting.

Principle:

Shp2 inhibition is expected to decrease the phosphorylation of ERK at threonine 202 and tyrosine 204, which is indicative of its inactivation. Western blotting allows for the specific detection and quantification of both phosphorylated ERK (p-ERK) and total ERK in cell lysates. By comparing the ratio of p-ERK to total ERK in treated versus untreated cells, the inhibitory effect of a Shp2 antagonist can be accurately determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Shp2-ERK signaling cascade and the experimental workflow for the Western blot protocol.

Caption: Shp2-ERK Signaling Pathway.

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| Shp2 Inhibitor (e.g., SHP099) | Selleckchem | S8660 |

| Cell Line (e.g., KYSE-520, MDA-MB-468) | ATCC | CRL-2012, HTB-132 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726, P0044 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |

| Precast Polyacrylamide Gels (4-12%) | Bio-Rad | 4561096 |

| PVDF Membranes | Millipore | IPVH00010 |

| Skim Milk or BSA | Various | - |

| TBST (Tris-buffered saline with 0.1% Tween 20) | Various | - |

| Primary Antibody: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 4370 |

| Primary Antibody: p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4695 |

| Primary Antibody: β-Actin | Cell Signaling Technology | 4970 |

| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Cell Culture and Treatment

-

Culture cells in appropriate media and conditions until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment, if necessary, to reduce basal ERK phosphorylation.

-

Treat cells with varying concentrations of the Shp2 inhibitor (e.g., 0.1, 1, 10 µM SHP099) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 24 hours).

-

If investigating growth factor-stimulated ERK phosphorylation, add the growth factor (e.g., EGF, FGF) for a short period (e.g., 5-15 minutes) before cell lysis.

Cell Lysis and Protein Quantification

-

After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.[7]

-

Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane into a precast 4-12% polyacrylamide gel.[8]

-

Run the gel at 100-150 V until the dye front reaches the bottom.[9]

-

Transfer the proteins to a PVDF membrane at 100 V for 1-2 hours or using a semi-dry transfer system.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000-1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8][10][11]

-

Wash the membrane three times with TBST for 5-10 minutes each.[11]

-

Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[8][11]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Stripping and Reprobing

-

To normalize the p-ERK signal to total ERK, the same membrane can be stripped and reprobed.

-

Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Block the membrane again for 1 hour.

-